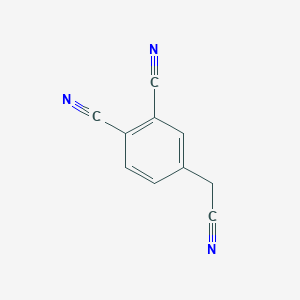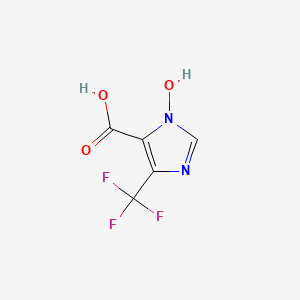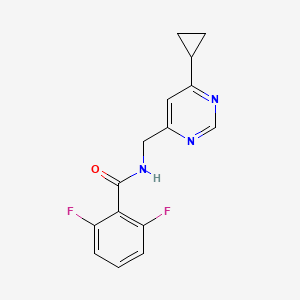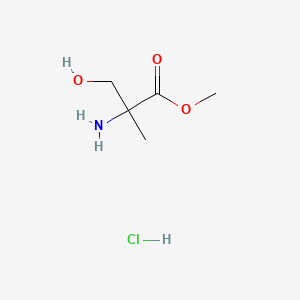
4-(Cyanomethyl)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)phthalonitrile is a chemical compound with the molecular formula C10H5N3 and a molecular weight of 167.17 .
Synthesis Analysis
The synthesis of phthalocyanines, which are essential heterocyclic nitrogen conjugated compounds, has gained more attention due to their unique physical and chemical properties . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis
The molecular structure of this compound is analyzed using various techniques such as 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .Chemical Reactions Analysis
The cyclotetramerization reaction of the phthalonitrile into the peripherally tetrasubstituted zinc(II) phthalocyanine was accomplished with anhydrous Zn(OAc)2 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and n-pentanol .Physical And Chemical Properties Analysis
Phthalocyanines have remarkable properties such as high chemical, thermal, and light stability. They display long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Scientific Research Applications
Textile Applications :
- Novel water-soluble metallophthalocyanines supported on cotton fabric have been developed for potential use in the textile industry, optical applications, and as air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).
Catalytic Activity :
- New soluble Co(II) and Fe(II) phthalocyanines, synthesized from phthalonitrile derivatives, have shown effectiveness as catalysts in the oxidation of cyclohexene, indicating potential applications in chemical processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Polymer and Resin Development :
- Research into phthalonitrile-based resins, such as self-curing triphenol A-based phthalonitrile resin precursors, highlights their potential in high-performance composites for use in aerospace, shipping, machinery, and other high-tech fields (Hu et al., 2018).
- Novel tetrakis 4-(hydroxymethyl)-2,6-dimethoxyphenoxyl substituted metallophthalocyanines have been synthesized, exhibiting properties suitable for electrochromic applications and volatile organic compounds sensing and adsorption (Günay et al., 2018).
Antioxidant and Antibacterial Properties :
- Some phthalonitrile derivatives have been found to exhibit significant antioxidant and antibacterial activities, suggesting potential use in healthcare and material science applications (Ağırtaş et al., 2014).
Electronic and Optical Applications :
- Phthalocyanine compounds with 4-(Cyanomethyl)phthalonitrile derivatives have been investigated for their nonlinear optical properties, making them candidates for applications in organic electronics and photonics (Çavuş et al., 2022).
High-Performance Materials :
- The synthesis of novel high-temperature vinylpyridine-based phthalonitrile polymers with good mechanical properties suggests their utility in creating materials that are resistant to extreme temperatures and have applications in various industrial sectors (Wang et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is used in the polymerization process of phthalonitrile resins .
Mode of Action
The mode of action of 4-(Cyanomethyl)phthalonitrile is primarily through its role in the polymerization process of phthalonitrile resins . It is used as a catalyst in this process, facilitating the formation of the polymer structure .
Biochemical Pathways
It is known to be involved in the polymerization process of phthalonitrile resins . This suggests that it may influence pathways related to polymer synthesis and structure formation.
Result of Action
The result of the action of this compound is the successful polymerization of phthalonitrile resins . This compound acts as a catalyst, facilitating the formation of the polymer structure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyanomethyl)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJEZLMBRPHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)



![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)
![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)


![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)


![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2619838.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2619841.png)